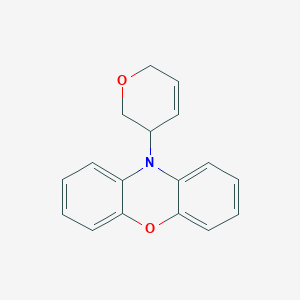
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with a dihydropyran group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Lewis acid-mediated intramolecular C-C bond formation reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as allyl bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine core to its corresponding hydroquinone form.
Substitution: The dihydropyran group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives and their corresponding oxidized or reduced forms.
科学的研究の応用
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine exerts its effects is largely dependent on its interaction with molecular targets. The phenoxazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dihydropyran group can enhance the compound’s binding affinity to specific proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound, which lacks the dihydropyran group.
10H-phenothiazine: A structurally similar compound with a sulfur atom replacing the oxygen in the phenoxazine core.
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenothiazine: A direct analog with a sulfur atom in place of the oxygen in the phenoxazine core.
Uniqueness
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is unique due to the presence of the dihydropyran group, which can significantly alter its chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
10-(3,6-dihydro-2H-pyran-3-yl)phenoxazine |
InChI |
InChI=1S/C17H15NO2/c1-3-9-16-14(7-1)18(13-6-5-11-19-12-13)15-8-2-4-10-17(15)20-16/h1-10,13H,11-12H2 |
InChIキー |
CEELGNHNDSOEHL-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
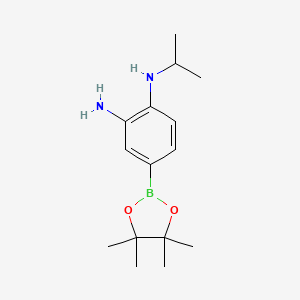
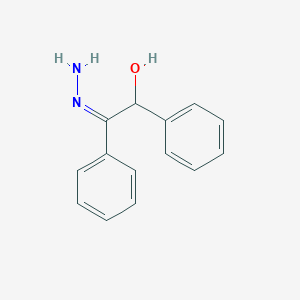
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
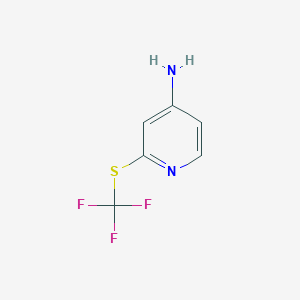
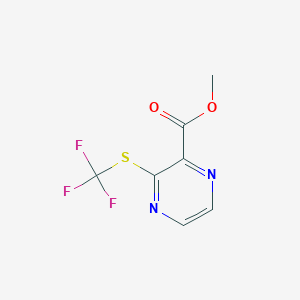
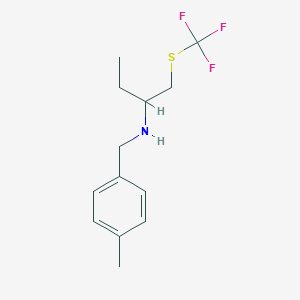
![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)
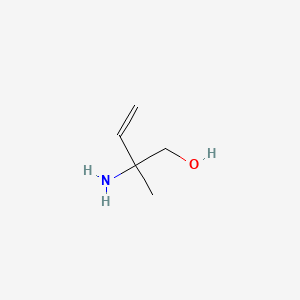
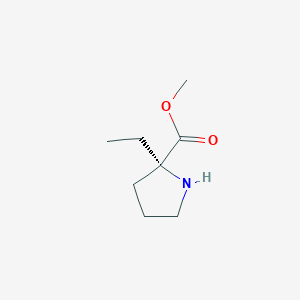
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
